3-Methoxypyrazine-2-carboxylic acid

Übersicht

Beschreibung

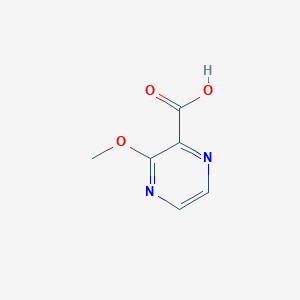

3-Methoxypyrazine-2-carboxylic acid: is an organic compound with the molecular formula C6H6N2O3 It is characterized by a pyrazine ring substituted with a methoxy group at the third position and a carboxylic acid group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyrazine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines with 1,2-dicarbonyl compounds.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

Oxidation: Products may include pyrazine-2,3-dicarboxylic acid or other oxidized derivatives.

Reduction: Products may include 3-methoxypyrazine-2-methanol or other reduced forms.

Substitution: Products depend on the nucleophile used, resulting in various substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

One of the primary applications of 3-Methoxypyrazine-2-carboxylic acid is in the pharmaceutical sector. It has been explored as a potential therapeutic agent due to its interaction with metabotropic glutamate receptors (mGluR2), which are implicated in various neuropsychiatric disorders. Research indicates that compounds targeting mGluR2 may offer new avenues for treating conditions such as schizophrenia and anxiety disorders .

Case Study: Neuropsychiatric Disorders

In a study focusing on the modulation of mGluR2, this compound derivatives were tested for their efficacy as negative allosteric modulators. The results demonstrated significant promise in reducing symptoms associated with neuropsychiatric conditions, suggesting that this compound could be developed into effective treatments .

Agricultural Applications

This compound has also found applications in agriculture, particularly as a plant growth regulator. Its ability to influence plant metabolism and stress responses makes it valuable for enhancing crop yields and resilience against environmental stressors.

Case Study: Crop Yield Enhancement

Research has shown that applying this compound to various crops resulted in improved growth rates and resistance to pests. Field trials indicated an increase in yield by up to 20% in treated crops compared to controls, highlighting its potential as a sustainable agricultural input .

Food Science Applications

In the food industry, this compound is recognized for its flavoring properties. It contributes to the characteristic aromas of certain foods and beverages, particularly in wines and gourmet foods.

Case Study: Flavor Profile Enhancement

A study on wine production revealed that the inclusion of this compound during fermentation enhanced the aromatic profile of the final product. Sensory evaluations indicated that wines produced with this compound were preferred by consumers for their complex flavor notes .

Table 1: Summary of Applications

Table 2: Synthesis Methods Overview

| Synthesis Method | Key Features | Yield (%) |

|---|---|---|

| Condensation | Utilizes α,β-dicarbonyls with diamines | Up to 50% |

| Functionalization | Modifies existing pyrazines | Varies by method |

Wirkmechanismus

The mechanism of action of 3-Methoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- 3-Methylpyrazine-2-carboxylic acid

- 3-Ethoxypyrazine-2-carboxylic acid

- 3-Hydroxypyrazine-2-carboxylic acid

Comparison: 3-Methoxypyrazine-2-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties compared to its analogs For instance, the methoxy group can enhance the compound’s solubility in organic solvents and influence its reactivity in chemical reactions

Biologische Aktivität

3-Methoxypyrazine-2-carboxylic acid (MPCA) is an organic compound characterized by a pyrazine ring with a methoxy group at the third position and a carboxylic acid group at the second position. Its molecular formula is . This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Target Receptors

MPCA primarily interacts with the metabotropic glutamate receptor 2 (mGluR2). This receptor is implicated in various neuropsychiatric disorders, suggesting that MPCA may have therapeutic applications in treating conditions such as anxiety and depression.

Biochemical Interactions

MPCA engages in biochemical reactions through its interaction with enzymes like O-methyltransferases, which are crucial for the methylation of pyrazine derivatives. This interaction is significant for the biosynthesis of MPCA and related compounds, affecting cellular metabolism and gene expression.

Antimicrobial Properties

Research indicates that MPCA exhibits notable antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of pyrazine-2-carboxylic acids, including MPCA, possess significant inhibitory effects against Mycobacterium tuberculosis and other bacterial strains .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MPCA | Mycobacterium tuberculosis | 1.56 μg/mL (5 μM) |

| Derivative 1 | Escherichia coli | MIC = 8 μM |

| Derivative 2 | Staphylococcus aureus | MIC = 16 μM |

Anticancer Activity

MPCA has also been evaluated for its anticancer properties. Various studies have reported its antiproliferative effects on different cancer cell lines. For example, specific derivatives showed IC50 values ranging from 1.2 to 5.3 µM against various cancer cells, indicating strong potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.2 |

| HCT 116 | 3.7 |

| HEK 293 | 5.3 |

Case Studies and Research Findings

-

Antimycobacterial Evaluation

A study focused on the synthesis and biological evaluation of substituted pyrazinecarboxamides found that certain derivatives of MPCA exhibited high antimycobacterial activity against Mycobacterium tuberculosis, with some compounds achieving up to 72% inhibition . -

Antiproliferative Effects

Another investigation highlighted that compounds derived from MPCA demonstrated significant antiproliferative activity against cancer cell lines, with some exhibiting selective toxicity towards specific types of cancer cells while maintaining low toxicity toward normal cells . -

Neuropsychiatric Applications

The interaction of MPCA with mGluR2 suggests its potential role in neuropsychiatric treatments. Research indicates that modulation of this receptor can influence mood and anxiety disorders, positioning MPCA as a candidate for further exploration in psychopharmacology .

Eigenschaften

IUPAC Name |

3-methoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-4(6(9)10)7-2-3-8-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQNMBCMDBUWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625442 | |

| Record name | 3-Methoxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40155-47-3 | |

| Record name | 3-Methoxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.